Methanone, [2-(benzoyloxy)phenyl]phenyl-
Description
Methanone, [2-(benzoyloxy)phenyl]phenyl- (IUPAC name: phenyl[2-(benzoyloxy)phenyl]methanone) is a benzophenone derivative featuring a benzoyloxy (ester) group at the ortho position of one phenyl ring. Its molecular formula is C₂₀H₁₄O₃, with a molecular weight of 302.33 g/mol. The benzoyloxy substituent introduces polar and electron-withdrawing characteristics, influencing reactivity, solubility, and photochemical stability. This compound is structurally related to UV absorbers and pharmaceutical intermediates, though its specific applications require further investigation .
Properties
CAS No. |
33719-60-7 |
|---|---|
Molecular Formula |
C20H14O3 |
Molecular Weight |
302.3 g/mol |
IUPAC Name |
(2-benzoylphenyl) benzoate |
InChI |
InChI=1S/C20H14O3/c21-19(15-9-3-1-4-10-15)17-13-7-8-14-18(17)23-20(22)16-11-5-2-6-12-16/h1-14H |
InChI Key |
JXOBSZHDPDFXJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, [2-(benzoyloxy)phenyl]phenyl- typically involves the reaction of benzoyl chloride with 2-hydroxybenzophenone in the presence of a base such as pyridine. The reaction proceeds through the formation of an ester linkage between the benzoyl group and the hydroxyl group on the benzophenone . The reaction conditions usually require a solvent like dichloromethane and a temperature range of 0-5°C to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of Methanone, [2-(benzoyloxy)phenyl]phenyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methanone, [2-(benzoyloxy)phenyl]phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Methanone, [2-(benzoyloxy)phenyl]phenyl- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methanone, [2-(benzoyloxy)phenyl]phenyl- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, its anticancer activity is believed to be due to its ability to induce apoptosis in cancer cells by interacting with specific proteins involved in cell death pathways .
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
The following table compares key structural analogs, focusing on substituent variations and their impacts:
Key Observations :
- Benzoyloxy vs. Benzyloxy : The benzoyloxy group (ester) in the target compound increases polarity and hydrolysis susceptibility compared to benzyloxy (ether) in CAS 6079-76-1. This makes the target compound more reactive under acidic/basic conditions but less stable in aqueous environments .
- Hydroxy and Alkoxy Substitutents : Compounds like CAS 1843-05-6 with hydroxy and octyloxy groups are used in plastics due to their balanced hydrophobicity and UV absorption, suggesting the target compound may find niche roles in material science .
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